N-Acetyl Sulfapyridine-d4 (Major)
Overview
Description
N-Acetyl Sulfapyridine-d4 (Major) is an isotopically labeled compound used primarily in scientific research. It is a derivative of sulfapyridine, a sulfonamide antibiotic. The compound is labeled with deuterium, which makes it useful in various analytical and research applications, particularly in the study of metabolic pathways and drug interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl Sulfapyridine-d4 (Major) typically involves the acetylation of sulfapyridine-d4. The reaction is carried out under controlled conditions to ensure the incorporation of the deuterium label. Common reagents used in the synthesis include acetic anhydride and a suitable base such as pyridine. The reaction is usually conducted at room temperature, and the product is purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of N-Acetyl Sulfapyridine-d4 (Major) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures are implemented to monitor the incorporation of the deuterium label and the overall purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl Sulfapyridine-d4 (Major) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its parent sulfapyridine-d4.
Substitution: N-Acetyl Sulfapyridine-d4 (Major) can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can regenerate sulfapyridine-d4 .
Scientific Research Applications
N-Acetyl Sulfapyridine-d4 (Major) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of metabolic pathways and drug interactions.
Biology: Employed in biological studies to understand the metabolism and pharmacokinetics of sulfapyridine derivatives.
Medicine: Utilized in medical research to investigate the effects and mechanisms of action of sulfonamide antibiotics.
Industry: Applied in the pharmaceutical industry for quality control and validation of analytical methods.
Mechanism of Action
N-Acetyl Sulfapyridine-d4 (Major) exerts its effects through mechanisms similar to those of sulfapyridine. It acts as a competitive inhibitor of para-aminobenzoic acid in the folic acid metabolism cycle, thereby inhibiting bacterial growth. The deuterium label does not significantly alter the mechanism of action but allows for detailed study of the compound’s pharmacokinetics and metabolism .
Comparison with Similar Compounds
Similar Compounds
Sulfapyridine: The parent compound, used as an antibiotic.
N-Acetyl Sulfapyridine: The non-deuterated version of the compound.
Sulfasalazine: A prodrug that is metabolized into sulfapyridine and used in the treatment of inflammatory bowel disease.
Uniqueness
N-Acetyl Sulfapyridine-d4 (Major) is unique due to its deuterium labeling, which makes it particularly useful in research applications requiring isotopic labeling. This feature allows for more precise tracking and analysis of the compound in various biological and chemical systems .
Properties
IUPAC Name |
N-[2,3,5,6-tetradeuterio-4-(pyridin-2-ylsulfamoyl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-10(17)15-11-5-7-12(8-6-11)20(18,19)16-13-4-2-3-9-14-13/h2-9H,1H3,(H,14,16)(H,15,17)/i5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLYVXPHAQLXFG-KDWZCNHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=CC=CC=N2)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675534 | |
Record name | N-{4-[(Pyridin-2-yl)sulfamoyl](~2~H_4_)phenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189732-52-2 | |
Record name | N-{4-[(Pyridin-2-yl)sulfamoyl](~2~H_4_)phenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.